molecular formula C4H12N+ B1211777 Tetramethylammonium CAS No. 51-92-3

Tetramethylammonium

Cat. No.: B1211777
CAS No.: 51-92-3
M. Wt: 74.14 g/mol
InChI Key: QEMXHQIAXOOASZ-UHFFFAOYSA-N
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Description

Tetramethylammonium (TMA) is a quaternary ammonium cation with the formula $ \text{(CH}3\text{)}4\text{N}^+ $. Its salts and derivatives, such as this compound chloride (TMACl) and this compound hydroxide (TMAH), are widely used in organic synthesis, industrial processes, and analytical chemistry. TMACl acts as a phase-transfer catalyst with higher activity than triethylamine or triphenylphosphine , while TMAH is a strong organic base employed in silicone production, lignin analysis via thermochemolysis , and semiconductor manufacturing . Structurally, the TMA ion exhibits a tetrahedral geometry with delocalized positive charge across its methyl groups, creating a non-spherical charge distribution that influences anion interactions .

Preparation Methods

Chemical Synthesis via Alkylation Reactions

The most traditional method for preparing tetramethylammonium salts involves the alkylation of trimethylamine (TMA) with methyl halides. For example, this compound chloride (TMACl) is synthesized by reacting trimethylamine with methyl chloride :
Me3N+MeClMe4N+Cl\text{Me}_3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}^+\text{Cl}^-
This exothermic reaction proceeds under mild conditions, typically in polar solvents like ethanol or water. The crude product is purified via recrystallization or solvent extraction .

Preparation of this compound Bromide

A related method for this compound bromide (TMABr) involves reacting trimethylamine with methyl bromide in ethanol :

  • Reaction : Monobromomethane and trimethylamine (molar ratio 1:2) are mixed in ethanol.

  • Filtration : The resulting precipitate is filtered under reduced pressure.

  • Refining : The crude product is washed with ethyl acetate and vacuum-dried to yield white crystals (purity >98%) .

Electrolytic Synthesis of this compound Hydroxide

Electrolysis has become the dominant industrial method for producing high-purity TMAH, particularly for electronics-grade applications. The process involves electrolyzing this compound salts (e.g., TMACl) in a membrane-divided cell .

Process Overview

  • Anode Reaction : Chloride ions oxidize to chlorine gas:
    2ClCl2+2e2\text{Cl}^- \rightarrow \text{Cl}_2 + 2e^-

  • Cathode Reaction : Water reduces to hydroxide ions and hydrogen gas:
    2H2O+2eH2+2OH2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^-

  • Membrane Function : Cation-exchange membranes (e.g., Nafion®) facilitate Me4N+\text{Me}_4\text{N}^+ migration, yielding TMAH in the cathode compartment .

Table 1: Electrolysis Conditions and Outcomes

ParameterValue RangeImpact on Yield/Purity
Current Density1–5 kA/m²Higher density accelerates OH⁻ production
Temperature40–60°CPrevents membrane degradation
Anolyte Concentration20–35 wt% TMAClOptimizes ion transport efficiency
Catholyte Purity10–25 wt% TMAHMinimizes side reactions

Advancements in Electrode Design

Recent innovations include modified graphite electrodes coated with fluorinated polymers, which enhance durability and current efficiency (up to 94%) while reducing energy consumption to 3,138 kWh/ton .

Metathesis and Ion Exchange

TMAH can also be synthesized via metathesis reactions. Historically, the silver oxide method was employed:
Me4N+Cl+Ag2OMe4N+OH+2AgCl\text{Me}_4\text{N}^+\text{Cl}^- + \text{Ag}_2\text{O} \rightarrow \text{Me}_4\text{N}^+\text{OH}^- + 2\text{AgCl}
However, this method is obsolete due to high silver costs and residual halide impurities .

Specialized Syntheses for Derivatives

This compound Cyanosulfite

Reaction of TMA cyanide with sulfur dioxide yields Me4N+SO2CN\text{Me}_4\text{N}^+\text{SO}_2\text{CN}^-, characterized by pyramidal sulfur geometry and bent S–C–N bonds .

This compound Trioxyfluoromolybdate

Me4N+[MoO3F]\text{Me}_4\text{N}^+[\text{MoO}_3\text{F}]^- is synthesized by reacting TMA fluoride with molybdenum trioxide in acetonitrile, yielding a stable complex for catalytic applications .

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)PurityCost EfficiencyScalability
Alkylation (TMACl)85–90ModerateHighIndustrial
Electrolysis (TMAH)90–95>99.9%ModerateLarge-scale
Metathesis (Ag₂O)70–75ContaminatedLowObsolete

Industrial and Environmental Considerations

Modern electrolysis plants prioritize closed-loop systems to recover chlorine and hydrogen byproducts, reducing environmental impact . Additionally, membrane advancements have extended operational lifespans to >5 years, cutting replacement costs by 40% .

Chemical Reactions Analysis

Role in Silicate Condensation Reactions

TMA+^+ influences silicate oligomerization pathways by modulating activation barriers. Comparative free-energy barriers (kJ/mol) in the presence of TMA+^+ vs. tetraethylammonium (TEA+^+) and no cation are shown below :

ReactionTMA+^+TEA+^+No Cation
Dimer formation786961
Trimer formation948353
Linear tetramer7485
3-ring formation898272
4-ring formation809795

TMA+^+ lowers the barrier for linear tetramer formation compared to TEA+^+, highlighting its role in favoring linear over cyclic silicate structures .

Nucleophilic Aromatic Substitution (SNAr) Fluorination

Anhydrous tetramethylammonium fluoride (Me4N+F\text{Me}_4\text{N}^+\text{F}^-) is highly effective in SNAr reactions, enabling room-temperature fluorination of aryl halides and nitroarenes. Key examples include:

  • Fluorodenitration :

    Ar NO2+Me4N+FAr F+NO2\text{Ar NO}_2+\text{Me}_4\text{N}^+\text{F}^-\rightarrow \text{Ar F}+\text{NO}_2^-

    Yields exceed 95% for substrates like nitrobenzenes in DMF .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ion pairs. Reactivity trends correlate with solvent polarity:

    DMF Pyridine THF Benzene 4 \text{DMF Pyridine THF Benzene}\quad \text{ 4 }

Thermal Decomposition

TMA salts decompose upon heating. For example, TMA hydroxide decomposes to trimethylamine and dimethyl ether:

2textMe4N+OH2textMe3N+MeOMe+H2O 5 2\\text{Me}_4\text{N}^+\text{OH}^-\rightarrow 2\\text{Me}_3\text{N}+\text{MeOMe}+\text{H}_2\text{O}\quad \text{ 5 }

Decomposition rates depend on temperature and counterion stability .

Phase-Transfer Catalysis

While TMA+^+ is less hydrophobic than larger quaternary ammonium cations, it still facilitates phase-transfer reactions. Its hydrophilic nature (logPo w3.92\log P_{\text{o w}}\approx -3.92) limits but does not eliminate catalytic utility in biphasic systems .

Acid-Base Reactions

TMA hydroxide serves as a strong base in neutralization reactions:

Me4N+OH+HXMe4N+X+H2O\text{Me}_4\text{N}^+\text{OH}^-+\text{HX}\rightarrow \text{Me}_4\text{N}^+\text{X}^-+\text{H}_2\text{O}

This method produces salts like Me4N+SCN\text{Me}_4\text{N}^+\text{SCN}^- from ammonium thiocyanate .

Stability in Deep Eutectic Solvents (DES)

TMA head groups exhibit enhanced stability in DES, with bond distances (e.g., C–N: ~1.49 Å at 298 K) remaining stable even at elevated temperatures (350 K), reducing degradation rates .

Scientific Research Applications

Chemical Synthesis

Tetramethylammonium Fluoride (TMAF) is recognized for its utility in nucleophilic fluorination reactions. TMAF serves as a fluoride source in the formation of carbon-fluorine bonds, which are critical in the synthesis of pharmaceuticals and agrochemicals. Recent studies have highlighted the following applications:

  • Nucleophilic Aromatic Substitution : TMAF facilitates nucleophilic aromatic substitution reactions, allowing for the efficient fluorination of various substrates under mild conditions. This method reduces reaction times and minimizes by-products compared to traditional methods .
  • Fluorodenitration Processes : TMAF has been employed in the fluorodenitration of nitroarenes, showcasing its effectiveness in enhancing yields while reducing reaction temperatures .

Table 1: Key Applications of TMAF in Chemical Synthesis

ApplicationDescription
Nucleophilic Aromatic SubstitutionEfficient fluorination of substrates, reducing reaction times and by-products
FluorodenitrationEnhances yields in the conversion of nitroarenes to fluorinated products

Analytical Chemistry

This compound Hydroxide (TMAH) is widely used as a reagent in analytical chemistry due to its strong basicity and ability to solubilize various compounds:

  • Sample Preparation : TMAH simplifies the solubilization process compared to acids, making it ideal for preparing samples in spectroscopic analyses. It has been shown to effectively solubilize metals and other compounds for subsequent analysis by techniques such as optical emission spectrometry .
  • Environmental Monitoring : TMAH is utilized in methods for detecting heavy metals and other contaminants, particularly in water samples. Its alkalizing properties enhance the sensitivity of detection methods .

Table 2: TMAH Applications in Analytical Chemistry

ApplicationDescription
Sample PreparationFacilitates solubilization of samples for spectroscopic analysis
Environmental MonitoringUsed for detecting heavy metals and contaminants in water samples

Environmental Management

The management of this compound hydroxide is critical due to its hazardous nature. Research has focused on effective degradation methods:

  • Cold Plasma Treatment : Recent studies have proposed using cold plasma combined with periodate oxidation as a method for degrading TMAH. This approach significantly improves removal efficiency compared to traditional methods, demonstrating a viable strategy for managing hazardous waste from semiconductor manufacturing processes .
  • Toxicity Management : Understanding the toxicity of TMAH is essential for safety protocols in industries where it is used. Case studies highlight severe health impacts from dermal exposure, necessitating immediate medical intervention and effective decontamination strategies .

Table 3: Environmental Management Strategies for TMAH

StrategyDescription
Cold Plasma TreatmentCombines cold plasma with periodate oxidation for effective degradation of TMAH
Toxicity ManagementEmphasizes safety protocols and rapid decontamination methods following exposure

Case Study 1: Fluorination Reactions

A study demonstrated that using TMAF in nucleophilic aromatic substitution allowed for a yield improvement from 92% to over 95% by optimizing reagent ratios. This case illustrates the practical benefits of TMAF in industrial applications .

Case Study 2: Toxicity Incident

A retrospective study on dermal exposure to TMAH revealed that even low concentrations could lead to severe systemic toxicity, including cardiac arrest. This underscores the importance of safety measures when handling this compound compounds .

Mechanism of Action

Tetramethylammonium exerts its effects primarily through interactions with nicotinic and muscarinic acetylcholine receptors. It first stimulates and then blocks neurotransmission in sympathetic and parasympathetic ganglia, leading to depolarization. It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Comparison with Similar Compounds

Table 1: Inhibition of hOCT1-Mediated TEA Uptake by n-TAA Compounds

Compound Alkyl Chain Length ($ N $) logP $ \text{IC}_{50} \, (\mu\text{M}) $
Tetramethylammonium 1 -1.5 >260
Tetraethylammonium 2 -0.2 260
Tetrapropylammonium 3 1.1 25
Tetrabutylammonium 4 2.3 3.0

Toxicity in Aquatic Environments

TMAH demonstrates lower toxicity compared to larger quaternary ammonium hydroxides (QAHs). In Daphnia magna, TMAH alone had moderate toxicity, but synergistic effects were observed when combined with potassium iodide (KI).

Table 2: Comparative Toxicity of QAHs in Daphnia magna

Compound $ \text{LC}_{50} \, (\text{mg/L}) $ Synergism with KI
TMAH 120 Yes
Tetrabutylammonium hydroxide 8.5 No

Thermochemolysis Reagents for Analytical Chemistry

TMAH is a standard reagent for thermochemolysis in lignin and Mars organic molecule analysis . However, trimethylsulfonium hydroxide (TMSH) and trimethylphenylammonium hydroxide (TMPAH) offer advantages in specific scenarios:

  • TMSH : Lower decomposition temperature ($ 150^\circ\text{C} $) reduces artifact formation compared to TMAH ($ 200^\circ\text{C} $).
  • TMPAH : Enhances detection of aromatic compounds due to its phenyl group .

Table 3: Performance of Thermochemolysis Reagents

Reagent Decomposition Temp. ($ ^\circ\text{C} $) Key Application
TMAH 200 Lignin analysis, fatty acid detection
TMSH 150 Low-temperature pyrolysis (e.g., Mars)
TMPAH 180 Aromatic compound detection

Structural and Spectroscopic Properties

  • Charge Distribution : Unlike neopentane ($ \text{C(CH}3\text{)}4 $), the TMA ion’s charge is localized on methyl "patches," enabling geometrically specific anion interactions .
  • Raman Spectroscopy : TMA hydroxide and iodide exhibit distinct vibrational modes in solution vs. solid states, aiding crystal habit prediction for salts lacking diffraction data .

Biological Activity

Tetramethylammonium (TMA) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and biochemistry. This article provides a comprehensive overview of TMA's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula  CH3 4N+\text{ CH}_3\text{ }_4\text{N}^+. It exists primarily in the form of salts, such as this compound chloride (TMACl) and this compound hydroxide (TMAH). The cationic nature of TMA allows it to interact with various biological membranes and cellular components.

1. Cholinergic Activity:
TMAH acts as a cholinergic agonist, which means it can stimulate the cholinergic receptors in the nervous system. This activity is significant in understanding its toxicological effects, particularly in cases of dermal exposure leading to systemic toxicity. TMAH has been shown to cause respiratory failure due to its cholinergic effects, which can lead to fatal outcomes if not treated promptly .

2. Membrane Interactions:
TMA is known to integrate into cellular membranes, influencing membrane fluidity and permeability. This property is crucial for its role in various biochemical processes, including enzyme activity modulation and ion transport across membranes .

Toxicological Profile

The biological activity of TMA also encompasses its toxicological effects. Studies have demonstrated that TMAH can cause significant skin injuries and systemic toxicity upon dermal exposure. The severity of these effects is concentration-dependent:

  • Acute Toxicity: Exposure to high concentrations (e.g., 25% solution) has led to severe chemical burns and systemic effects such as cardiac arrest .
  • Chronic Effects: Long-term exposure may result in liver hypertrophy and thymus atrophy, indicating potential impacts on the endocrine system .

Table 1: Toxic Effects of this compound Hydroxide

ConcentrationEffect on SkinSystemic ToxicityOutcome
0.5%NoneNoneSafe
2.38%First-degree burnsMinimalRecoverable
25%Severe burnsRespiratory failureFatal

Case Studies

Case Study 1: Cardiac Arrest from Dermal Exposure
A 34-year-old male suffered an out-of-hospital cardiac arrest after accidental dermal exposure to a 2.38% TMAH solution. Despite immediate resuscitation efforts, he experienced severe neurological damage due to anoxic-ischemic encephalopathy . This case highlights the rapid absorption and severe consequences of even low concentrations of TMAH.

Case Study 2: Retrospective Analysis of TMAH Exposures
A retrospective study analyzed cases reported to the Taiwan Poison Control Center from 2010 to 2017. It revealed that immediate decontamination could mitigate systemic toxicity if performed promptly after exposure . However, severe outcomes were still observed in cases involving high concentrations or significant body surface area exposure.

Research Findings

Recent studies have focused on the hydration properties of TMA in biological systems, revealing that TMA plays a critical role in cellular hydration dynamics. Neutron scattering experiments have indicated that TMA forms a distinct hydration shell that influences its biological interactions .

Additionally, research into intestinal absorption mechanisms has shown that TMA is absorbed via a carrier-mediated transport system in rats, with implications for understanding its pharmacokinetics in humans .

Q & A

Basic Questions

Q. What are the standard crystallographic methods for determining the structure of Tetramethylammonium salts?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, with Rietveld refinement applied to powder XRD data for phase identification. For example, this compound borohydride's structure was resolved using SCXRD, revealing tetragonal symmetry (space group P4/nmm) and hydrogen disorder in BH₄⁻ anions via FTIR analysis of B–H stretching bands (2225–2288 cm⁻¹) . For salts like this compound chloride, CCDC datasets (e.g., 1874521, 2108393) provide validated structural parameters .

Q. How should this compound bromide be prepared for volumetric studies of amino acid interactions?

  • Methodological Answer : Prepare aqueous solutions at fixed molarity (e.g., 0.20 m) and measure density/viscosity using calibrated pycnometers and viscometers. Apparent molar volumes (φᵥ) are derived from Masson’s equation, while viscosity B-coefficients quantify solute-solvent interactions. For example, L-lysine in TMABr showed φᵥ⁰ values increasing linearly with CH₂ groups, indicating hydrophobic hydration .

Q. What safety protocols are critical when handling this compound hydroxide (TMAH) in the lab?

  • Methodological Answer : Use fume hoods, PPE (gloves, goggles), and silanize glassware to prevent adhesion. TMAH’s corrosivity (pH >13) requires neutralization with weak acids (e.g., acetic acid) before disposal. Safety Data Sheets (SDS) mandate immediate rinsing for skin contact and respiratory protection during aerosol generation .

Q. How is this compound chloride (TMAC) used to standardize oligonucleotide hybridization?

  • Methodological Answer : TMAC eliminates GC/AT melting bias, enabling probe-length-dependent stringency. For complex gene libraries, pre-hybridize filters in 3 M TMAC at 37°C, then apply probes (e.g., 17-mers) at 48°C. Post-hybridization, wash with TMAC-SDS buffer to reduce nonspecific binding .

Q. What sample preparation methods utilize this compound hydroxide (TMAH) in spectroanalytical techniques?

  • Methodological Answer : For organic matrices, incubate with 25% TMAH at 60°C for 24 hours or use microwave-assisted digestion (800 W, 10 min). In speciation analysis, TMAH preserves metal-organic bonds (e.g., methylmercury) during extraction, enabling HPLC-ICP-MS quantification .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound-based perovskites be resolved?

  • Methodological Answer : Discrepancies in heat capacity (Cₚ) arise from synthesis routes (e.g., solvent vs. solid-state). Validate via differential scanning calorimetry (DSC) under inert gas. For (CH₃)₄N·PbI₃, Cₚ values from 289–473 K show phase transitions at 320 K, requiring DFT simulations to reconcile experimental entropy with cation-anion coupling .

Q. What strategies optimize in situ generation of anhydrous this compound fluoride for SNAr reactions?

  • Methodological Answer : Combine this compound phenoxide (e.g., 2,6-dimethylphenoxide) with SO₂F₂ in acetonitrile at −40°C. Monitor fluoride activity via ¹⁹F NMR; yields >90% are achieved by suppressing hydrolysis through strict anhydrous conditions .

Q. How do cosphere overlap models explain solute-solvent interactions in TMABr-amino acid systems?

  • Methodological Answer : Partial molar volumes of transfer (Δφᵥ⁰) from water to TMABr indicate dehydration of amino acid zwitterions. For L-arginine, Δφᵥ⁰ = +12.8 cm³/mol at 298 K suggests cationic (NH₃⁺) groups preferentially interact with Br⁻, disrupting water structure .

Q. What spectroscopic methods validate hydrogen disorder in this compound borohydride?

  • Methodological Answer : FTIR reveals broad B–H stretching bands (FWHM ≈800 cm⁻¹) due to dynamic disorder. Pair distribution function (PDF) analysis of neutron diffraction data can further resolve H positions, contrasting with ordered (CH₃)₄N⁺ cations .

Q. How does this compound hydroxide enhance anisotropic etching of silicon for photovoltaics?

  • Methodological Answer : TMAH (2–5% w/w) at 80°C etches Si(100) 50× faster than Si(111), creating pyramidal textures that reduce reflectance. Optimize etchant concentration and temperature to balance surface roughness (≤10 nm) and etching rate (≈1 µm/min) .

Properties

IUPAC Name

tetramethylazanium
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InChI

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMXHQIAXOOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N+
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Related CAS

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide)
Record name Tetramethylammonium
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DSSTOX Substance ID

DTXSID3048071
Record name Tetramethylammonium
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Molecular Weight

74.14 g/mol
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CAS No.

51-92-3, 19269-48-8
Record name Tetramethylammonium
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Record name Tetramethylammonium
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Record name Tetramethylammonium
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Record name Tetramethylammonium
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Record name TETRAMETHYLAMMONIUM
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Synthesis routes and methods

Procedure details

0.05 mol of tetramethylammonium hydroxide (N(CH3)4OH) in aqueous solution was mixed with 0.15 mol of orthophosphoric acid (H3PO4). Then 0.05 mol of titanium dioxide in the anatase form (i.e., native TiO2) was added to the reaction mixture. After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm and heated in an oven at 180° C. for three days. After cooling, rinsing, filtration, and drying, a tetramethylammonium form of layered titanium phosphate (NMe4TP) was obtained.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
[Compound]
Name
anatase
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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